molecular formula C9H16O4 B2703150 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 76904-18-2

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B2703150
CAS No.: 76904-18-2
M. Wt: 188.223
InChI Key: RSLMNCHJSYDERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid (CAS: 185836-75-3 for the R-isomer; 182007-75-6 for the S-isomer) is a chiral carboxylic acid derivative with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . Structurally, it features a tert-butoxy group at position 4, a methyl group at position 2, and a ketone at position 4 (Figure 1). This compound is widely employed in organic synthesis, particularly as a building block for pharmaceuticals and peptide intermediates. Its tert-butoxy group serves as a protective moiety, enhancing stability during reactions .

Table 1: Key Properties of this compound

Property Value/Description Reference
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Storage Conditions Sealed, dry, room temperature
Hazard Statements H315, H319, H335 (skin/eye irritation, respiratory irritation)

Properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNCHJSYDERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves the reaction of tert-butyl alcohol with a suitable precursor under acidic conditions. One common method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with the precursor in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex chiral molecules, facilitating the development of new pharmaceuticals.
  • Reactivity Studies : The unique structure allows for various chemical reactions including oxidation, reduction, and substitution.

Biology

  • Enzyme Studies : It can act as a substrate or inhibitor for specific enzymes involved in metabolic processes, making it valuable for biochemical assays.
  • Therapeutic Potential : Preliminary studies indicate potential anti-inflammatory and anticancer activities, suggesting its use in therapeutic applications.

Research indicates that 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid exhibits:

  • Anti-inflammatory Effects : The compound may modulate inflammatory markers in vivo, indicating its potential for treating chronic inflammatory conditions.
  • Anticancer Activity : In vitro studies show that it can induce apoptosis in cancer cell lines, positioning it as a candidate for cancer therapy.

Case Studies

  • In Vivo Studies : Animal model studies demonstrated significant modulation of inflammatory markers by this compound, supporting its potential application in anti-inflammatory therapies.
  • Cell Culture Experiments : In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines, indicating its potential role as an anticancer agent.
  • Synthesis Optimization : Recent research has focused on developing efficient synthetic routes that ensure high enantiomeric purity while evaluating the biological effects through various assays.

Comparison with Similar Compounds

4-(Tert-butoxy)-4-oxobutanoic Acid (Mono-t-butyl Succinate)

  • CAS : 100940-65-6
  • Structure : Lacks the 2-methyl group present in the target compound.
  • Properties : Lower molecular weight (172.18 g/mol) and higher polarity due to the absence of the methyl group. Commonly used as a protective intermediate in esterification reactions .

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

  • CAS: Not explicitly listed; MDL: MFCD12755810.
  • Structure : Features a benzyl group at position 2 instead of methyl.
  • Impact : The benzyl group increases lipophilicity, making it suitable for hydrophobic drug synthesis. However, it may reduce solubility in aqueous media .

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid

  • CAS : 59768-74-0
  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methoxy ester at position 4.
  • Application : Used in peptide synthesis for orthogonal protection strategies. The Boc group enhances stability during acidic conditions .

Table 2: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application Reference
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid 2-methyl, 4-tert-butoxy, 4-ketone 188.22 Pharmaceutical intermediates
4-(Tert-butoxy)-4-oxobutanoic acid 4-tert-butoxy, 4-ketone 172.18 Esterification reactions
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 2-benzyl, 4-tert-butoxy, 4-ketone 266.30 (estimated) Lipophilic drug synthesis
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid Boc-amino, 4-methoxy 263.26 Peptide synthesis

Biological Activity

4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid, also known as (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a tert-butoxy group and a chiral center, positions it as an important intermediate in the synthesis of various biologically active molecules. This article explores its biological activity, synthesis methods, and applications in scientific research.

  • Molecular Formula : C₁₁H₂₂O₃
  • Molecular Weight : 188.22 g/mol
  • CAS Number : 185836-75-3

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butoxy group provides steric hindrance, influencing its reactivity and selectivity in synthetic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound has been shown to play a role in the synthesis of biologically active compounds, contributing to various therapeutic applications. Its chiral nature is crucial for enantioselectivity in the synthesis of enantiomerically pure compounds, which is essential for the development of pharmaceuticals .

Case Studies and Research Findings

  • Antitumor Activity :
    A study examined the antitumor activity of derivatives related to this compound against a panel of 11 cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxic effects with IC50 values ranging from 9.4 µM to higher concentrations depending on structural modifications .
  • Synthesis of Bioactive Compounds :
    In synthetic routes involving this compound, researchers have utilized it as an intermediate to develop novel peptidomimetic inhibitors targeting caspases. These studies revealed that modifications to the compound could enhance stability and biological activity, with some derivatives showing promising results in enzymatic assays .
  • Pharmacological Applications :
    The compound has been investigated for its role in drug development, particularly as a building block for synthesizing pharmaceuticals that target specific biological pathways. Its unique structure allows for the creation of diverse derivatives that can modulate biological activities effectively .

Comparative Analysis

The following table summarizes the comparative biological activities of this compound with similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntitumor activity9.4Active against multiple cancer cell lines
tert-ButanesulfinamideChiral auxiliaryN/AUsed in asymmetric synthesis
tert-Butyloxycarbonyl (Boc) derivativesProtecting group for aminesN/ACommonly used in organic synthesis

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, and what are the critical reaction conditions?

  • Methodology : A common approach involves esterification and deprotection steps. For example, tert-butyl ester intermediates can be synthesized via benzylation using sodium carbonate in DMF, followed by acid-mediated deprotection (e.g., trifluoroacetic acid) to yield the free carboxylic acid . Key optimizations include controlling reaction temperature (room temperature for benzylation) and purification via silica gel chromatography with hexane/ethyl acetate gradients.
  • Data : Yield optimization often hinges on stoichiometric ratios of reagents (e.g., benzyl bromide to substrate) and reaction time (e.g., 17 hours for complete conversion) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and detect impurities (e.g., residual methanol in intermediates, δ 3.68 ppm for OCH3_3) .
  • LC-MS : Verify molecular weight (e.g., [M+Na]+ peaks) and monitor reaction progress .
  • Melting point analysis : Compare observed values with literature data to assess crystallinity and purity.

Advanced Research Questions

Q. What challenges arise in utilizing this compound as a building block for constrained peptides, and how can they be mitigated?

  • Methodology : The tert-butoxy group may sterically hinder coupling reactions. Strategies include:

  • Activation reagents : Use HATU or DCC for efficient amide bond formation.
  • Deprotection protocols : Optimize acidic conditions (e.g., TFA:DCM mixtures) to avoid side reactions .
    • Data : In peptide synthesis, yields drop significantly (e.g., <50%) without proper activation, but improve to >80% with optimized protocols .

Q. How do competing reaction pathways (e.g., keto-enol tautomerism) affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct pH-dependent stability studies:

  • UV-Vis spectroscopy : Monitor tautomeric shifts at 240–280 nm.
  • HPLC : Quantify degradation products under acidic/basic conditions.
    • Data : The compound shows increased enol content at pH >7, leading to faster degradation. Stabilization requires storage at pH 4–6 and inert atmospheres .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when characterizing derivatives of this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups at δ 1.2–1.4 ppm) and confirm connectivity .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives.
    • Case Study : Discrepancies in 13^{13}C NMR signals for carbonyl groups (δ 170–175 ppm) were resolved by comparing crystallographic data with computational models .

Key Research Considerations

  • Stereochemical Control : Racemization during peptide coupling can occur; use chiral HPLC to assess enantiopurity .
  • Scale-Up Challenges : Solvent choice (e.g., DMF vs. THF) impacts reaction scalability and purification efficiency .
  • Safety : The compound’s tert-butoxy group may generate volatile byproducts under strong acids; conduct reactions in fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.